Cas no 326-06-7 (Benzoyl-1,1,1-trifluoroacetone)

Benzoyl-1,1,1-trifluoroacetone is a fluorinated β-diketone compound characterized by its trifluoromethyl and benzoyl functional groups. This structure imparts strong electron-withdrawing properties, making it a valuable ligand in coordination chemistry, particularly for forming stable metal complexes with lanthanides and actinides. Its high volatility and thermal stability are advantageous for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD). The compound’s reactivity with metal ions also makes it useful in solvent extraction processes for metal separation and purification. Additionally, its fluorinated moiety enhances solubility in organic solvents, facilitating its use in synthetic and analytical chemistry.
Benzoyl-1,1,1-trifluoroacetone structure
326-06-7 structure
Product Name:Benzoyl-1,1,1-trifluoroacetone
CAS No:326-06-7
MF:C10H7F3O2
MW:216.156593561172
MDL:MFCD00000425
CID:82125
PubChem ID:67589
Update Time:2025-06-08

Benzoyl-1,1,1-trifluoroacetone Chemical and Physical Properties

Names and Identifiers

    • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
    • 3-Benzoyl-1,1,1-trifluoroacetone
    • BTA
    • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
    • 1,1,1-TRIFLUORO-4-PHENYLBUTANE-2,4-DIONE
    • Benzoyl(trifluoroacetyl)methane
    • BENZOYL-1,1,1-TRIFLUOROACETONE
    • 1,3-Butanedione,4,4,4-trifluoro-1-phenyl
    • 1-trifluoromethyl-3-phenyl-1,3-propanedione
    • 4,4,4-trifluoro-1-phenyl-butane-1,3-dione
    • Benzoyltrifluoroacetone
    • trifluorobenzoylacetone
    • NSC 405720
    • NSC 42628
    • 1-Benzoyl-3,3,3-trifluoro-2-propanone
    • 1-Benzoyl-3,3,3-trifluoroacetone
    • AKOS000210550
    • 1-Phenyl-4,4,4-trifluoro-1,3-butanedione
    • A18637
    • Q63395499
    • SR-01000389031
    • F0348-2294
    • Tox21_202821
    • 1-Benzoyl-3,3-trifluoro-2-propanone
    • DTXCID1029124
    • BDBM50121960
    • NS00041533
    • 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-
    • SY021552
    • omega-(Trifluoroacetyl)acetophenone
    • POTASSIUMHEXAFLUOROZIRCONATE
    • EN300-17299
    • SR-01000389031-1
    • .omega.-(Trifluoroacetyl)acetophenone
    • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, 99%
    • J-018802
    • 1,1,1-Trifluoro-4-phenyl-2,4-butanedione
    • 4-Phenyl-1,1,1-trifluorobutane-2,4-dione
    • AS-40413
    • NCGC00260367-01
    • FT-0622745
    • 1,1,1-trifluoro-4-phenyl-butane-2,4-dione
    • T0437
    • DTXSID2049268
    • 3-Benzoyl-1,1-trifluoroacetone
    • 1-Benzoyl-3,3-trifluoroacetone
    • 1-phenyl-4,4,4-trifluoro-butane-1,3-dione
    • EINECS 206-307-8
    • HMS1765N10
    • 326-06-7
    • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione
    • MFCD00000425
    • SCHEMBL523476
    • NSC-42628
    • CAS-326-06-7
    • 1, 4,4,4-trifluoro-1-phenyl-
    • CS-W014860
    • CHEMBL421036
    • NSC42628
    • DB-013159
    • STK400152
    • BBL013135
    • 1Benzoyl3,3,3trifluoro2propanone
    • 206-307-8
    • 1,3Butanedione, 4,4,4trifluoro1phenyl
    • 3Benzoyl1,1,1trifluoroacetone
    • V9YSB8JR2P
    • 4,4,4Trifluoro1phenylbutane1,3dione
    • 4,4,4-TFBP
    • omega(Trifluoroacetyl)acetophenone
    • 1Benzoyl3,3,3trifluoroacetone
    • Benzoyl-1,1,1-trifluoroacetone
    • MDL: MFCD00000425
    • Inchi: 1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2
    • InChI Key: VVXLFFIFNVKFBD-UHFFFAOYSA-N
    • SMILES: FC(C(CC(C1C=CC=CC=1)=O)=O)(F)F
    • BRN: 1875083

Computed Properties

  • Exact Mass: 216.04000
  • Monoisotopic Mass: 216.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.6
  • Topological Polar Surface Area: 34.1A^2

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.290±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 37.0 to 41.0 deg-C
  • Boiling Point: 224°C(lit.)
  • Flash Point: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • Refractive Index: 1.5
  • Solubility: Very slightly soluble (0.24 g/l) (25 º C),
  • Water Partition Coefficient: Sparingly Soluble in water (0.24 g/L) (25°C).
  • PSA: 34.14000
  • LogP: 2.39080
  • Solubility: Soluble in ethanol, insoluble in water.

Benzoyl-1,1,1-trifluoroacetone Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • TSCA:T
  • Storage Condition:Sealed in dry,2-8°C
  • Safety Term:S24/25
  • Risk Phrases:R36/37/38

Benzoyl-1,1,1-trifluoroacetone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

Benzoyl-1,1,1-trifluoroacetone Pricemore >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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TRC
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$ 55.00 2022-06-07
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Benzoyl-1,1,1-trifluoroacetone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:326-06-7)Benzoyl-1,1,1-trifluoroacetone
Order Number:A18637
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):260.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:326-06-7)苯甲酰三氟丙酮
Order Number:LE2471794
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Benzoyl-1,1,1-trifluoroacetone

Introduction to Benzoyl-1,1,1-trifluoroacetone (CAS No. 326-06-7)

Benzoyl-1,1,1-trifluoroacetone, a compound with the chemical formula C8H3FO3, is a significant molecule in the field of organic chemistry and pharmaceutical research. Its unique structure, featuring a benzoyl group and a trifluoroacetone moiety, makes it a versatile intermediate in various synthetic applications. This compound is identified by the CAS number 326-06-7 and has garnered considerable attention due to its role in the development of novel pharmaceuticals and agrochemicals.

The chemical properties of Benzoyl-1,1,1-trifluoroacetone are influenced by the presence of fluorine atoms, which enhance its reactivity and stability under specific conditions. The trifluoroacetone part of the molecule contributes to its ability to participate in condensation reactions, forming valuable derivatives that are useful in medicinal chemistry. These derivatives often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for drug development.

In recent years, researchers have been exploring the potential of Benzoyl-1,1,1-trifluoroacetone in the synthesis of fluorinated compounds, which are known for their improved pharmacokinetic profiles. A notable application has been its use in the preparation of fluorinated ketones, which serve as key intermediates in the synthesis of antiviral and anticancer agents. The introduction of fluorine atoms into these molecules often leads to increased binding affinity to biological targets, thereby enhancing their therapeutic efficacy.

The pharmaceutical industry has shown particular interest in Benzoyl-1,1,1-trifluoroacetone due to its role in generating pharmacologically active compounds. For instance, studies have demonstrated its utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects. The trifluoroacetone moiety allows for selective modifications at specific positions on the benzoyl group, enabling the creation of tailored molecules with desired pharmacological properties.

Moreover, Benzoyl-1,1,1-trifluoroacetone has found applications in agrochemical research as a precursor for fluorinated pesticides and herbicides. These compounds often exhibit greater resistance to degradation and improved effectiveness against pests and weeds. The ability to incorporate fluorine atoms into agrochemicals through reactions involving Benzoyl-1,1,1-trifluoroacetone has opened new avenues for developing sustainable and efficient crop protection agents.

The synthetic versatility of Benzoyl-1,1,1-trifluoroacetone extends beyond pharmaceuticals and agrochemicals. It is widely used in organic synthesis as a building block for more complex molecules. Its reactivity with various nucleophiles allows for the formation of diverse derivatives that can be further functionalized. This flexibility makes it an indispensable tool for chemists working on complex synthetic challenges.

In conclusion, Benzoyl-1,1,1-trifluoroacetone (CAS No. 326-06-7) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features enable it to participate in a wide range of reactions, making it a valuable intermediate in synthetic chemistry. The ongoing research into fluorinated compounds highlights its importance in developing next-generation therapeutics and crop protection agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:326-06-7)Benzoyl-1,1,1-trifluoroacetone
A18637
Purity:99%
Quantity:500g
Price ($):260.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:326-06-7)苯甲酰三氟丙酮
LE2471794
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email